4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
Historical development and classification
The development of this compound emerged from the broader historical context of tetrahydroquinoline research, which has been a fundamental area of heterocyclic chemistry for several decades. Tetrahydroquinoline derivatives are recognized as one of the most important classes of compounds in pharmaceutical and agrochemical industries, playing crucial roles in medicinal chemistry with diverse pharmacological activities including anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, adrenergic, anti-human immunodeficiency virus, anti-Alzheimer, and anti-hyperlipidemic activities. The tetrahydroquinoline ring system is found in numerous biologically active natural products and pharmacologically relevant therapeutic agents, making it a very common structural motif in drug discovery and development.
The classification of this compound within the broader tetrahydroquinoline family is based on its specific structural features. The compound belongs to the category of substituted tetrahydroquinolines that possess both gem-dimethyl substitution at the 4-position and a carboxylic acid functional group at the 6-position. This particular substitution pattern places it within a specialized subset of tetrahydroquinoline derivatives that exhibit unique chemical reactivity and biological properties. The presence of the carboxylic acid group at the 6-position is particularly significant as it provides opportunities for hydrogen bonding interactions and ionic associations that can influence the compound's pharmacological profile and synthetic utility.
Nomenclature and identification parameters
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound's molecular formula is established as C₁₂H₁₅NO₂, with a molecular weight of 205.25 grams per mole. The Chemical Abstracts Service registry number for this compound is documented as 596790-86-2, providing a unique identifier for chemical databases and regulatory documentation. The systematic name reflects the structural features of the molecule, beginning with the tetrahydroquinoline core structure and specifying the positions and nature of the substituents.
The structural identification parameters include specific spectroscopic and analytical characteristics that distinguish this compound from related derivatives. The International Chemical Identifier provides a standardized representation of the molecular structure, facilitating database searches and structural comparisons. The Simplified Molecular Input Line Entry System notation offers another standardized method for representing the chemical structure in text format, enabling computational analysis and database storage. These identification parameters are essential for proper chemical communication and regulatory compliance in research and industrial applications.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Chemical Abstracts Service Number | 596790-86-2 |
| International Union of Pure and Applied Chemistry Name | 4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid |
The compound exhibits specific structural characteristics that define its chemical identity. The tetrahydroquinoline core consists of a benzene ring fused to a partially saturated pyridine ring, with the saturation occurring in the 1,2,3,4-positions of the quinoline system. The gem-dimethyl substitution at the 4-position introduces steric hindrance and conformational constraints that influence the compound's three-dimensional structure and reactivity patterns. The carboxylic acid functional group at the 6-position provides a site for hydrogen bonding and ionic interactions, significantly affecting the compound's solubility, stability, and biological activity profiles.
Position within heterocyclic compound classification
This compound occupies a specific position within the broader classification of heterocyclic compounds. The compound is classified as a bicyclic heterocycle containing one nitrogen atom, placing it within the quinoline family of compounds. More specifically, it belongs to the tetrahydroquinoline subfamily, which represents partially saturated derivatives of the fully aromatic quinoline system. This classification distinguishes it from fully aromatic quinoline derivatives and completely saturated decahydroquinoline compounds.
Within the heterocyclic compound classification system, tetrahydroquinolines are categorized as six-membered nitrogen-containing heterocycles that are isoelectronic with carbocyclic analogs. The partial saturation of the heterocyclic ring system places these compounds in an intermediate position between fully aromatic and fully saturated nitrogen heterocycles. This positioning confers unique chemical properties that combine aspects of both aromatic and aliphatic nitrogen compounds, resulting in distinctive reactivity patterns and biological activities.
The compound's classification is further refined by its specific substitution pattern. The presence of gem-dimethyl groups at the 4-position places it within the category of quaternary carbon-containing tetrahydroquinolines, while the carboxylic acid functionality at the 6-position categorizes it as a carboxylated derivative. This dual classification reflects the compound's potential for diverse chemical transformations and biological interactions. The carboxylic acid group enables the compound to participate in acid-base reactions, esterification processes, and amidation reactions, while the tetrahydroquinoline core provides a rigid scaffold for specific molecular recognition events.
The structural classification also encompasses stereochemical considerations, as the tetrahydroquinoline ring system can adopt different conformational states. The gem-dimethyl substitution at the 4-position influences the conformational preferences of the ring system, potentially affecting the compound's biological activity and chemical reactivity. Understanding these stereochemical aspects is crucial for proper classification and prediction of the compound's properties in various applications.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)5-6-13-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCTXNFOGFCRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363580 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596790-86-2 | |
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Cyclization of Precursors
One common approach involves cyclization reactions using quinoline derivatives as precursors. The process begins with a substituted aniline derivative that undergoes condensation with an appropriate aldehyde or ketone to form an intermediate structure. Cyclization is then achieved under acidic or basic conditions to yield the tetrahydroquinoline ring system.
Reaction Scheme:
$$
\text{Aniline derivative} + \text{Aldehyde/Ketone} \rightarrow \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid}
$$
Method 2: Friedel-Crafts Alkylation
The synthesis can also involve Friedel-Crafts alkylation reactions where a substituted phenyl group reacts with a quinoline precursor under the influence of Lewis acids such as aluminum chloride ($$ AlCl_3 $$). This method is particularly useful for introducing methyl groups at the 4-position of the tetrahydroquinoline ring.
Method 3: Bromophenyl Derivative Pathway
A related compound, 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is synthesized using brominated phenyl precursors via multi-step organic reactions. This pathway involves bromination followed by cyclization to form the tetrahydroquinoline structure.
Raw Materials
The preparation typically requires:
- Substituted aniline derivatives
- Aldehydes or ketones
- Lewis acids (e.g., $$ AlCl_3 $$)
- Solvents such as ethanol or acetic acid
- Catalysts for cyclization reactions.
Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Position and Activity: The 6-carboxylic acid group is a common feature in many analogs, suggesting its critical role in target binding (e.g., via hydrogen bonding with enzymes or receptors) .
Electronic Effects :
- Fluorine in the 4-fluorobenzyl analog (CAS: 1172715-09-1) enhances lipophilicity and may improve blood-brain barrier penetration .
- Oxo groups (e.g., at position 2 in CAS: 1172715-09-1) introduce hydrogen-bonding capability, which could influence binding affinity .
Chlorinated Derivatives :
- The 5,7-dichloro analog (CAS: 1289646-93-0) demonstrates how halogenation can enhance reactivity and biological activity, likely through increased electrophilicity or interaction with hydrophobic pockets .
Ester vs. Carboxylic Acid :
- The methyl ester derivative (CAS: 1187933-49-8) is more lipophilic than the carboxylic acid form, which may improve cell membrane permeability but reduce ionic interactions .
Biological Activity
4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (DMTHQCA) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DMTHQCA based on existing literature and research findings.
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- CAS Number : 596790-86-2
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DMTHQCA and its derivatives. For example:
- Antibacterial Activity : DMTHQCA has shown effectiveness against various bacterial strains. A study indicated that related tetrahydroquinoline compounds exhibit broad-spectrum antibacterial properties due to their ability to inhibit bacterial growth and biofilm formation .
- Antifungal Activity : Compounds similar to DMTHQCA have also demonstrated antifungal activity, making them candidates for treating fungal infections .
Neuroprotective Effects
DMTHQCA's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that compounds within this class may inhibit enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), thereby enhancing cognitive function .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Studies have shown that DMTHQCA can reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .
The biological activities of DMTHQCA are attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes such as AChE and cyclooxygenase (COX) has been noted, which contributes to its neuroprotective and anti-inflammatory effects.
- Receptor Modulation : DMTHQCA may act as a modulator of G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and pain response .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of DMTHQCA derivatives revealed that certain modifications enhance their potency against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL for various strains tested .
Study 2: Neuroprotective Potential
In a neuroprotective study involving animal models of Alzheimer's disease, DMTHQCA demonstrated a significant reduction in cognitive decline when administered at doses of 10 mg/kg. The mechanism was linked to the inhibition of oxidative stress markers and enhancement of synaptic plasticity .
Data Summary Table
Q & A
Q. What are effective synthetic routes for 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?
- Methodological Answer : Acylative cyclization and heterocyclization are common strategies. For example:
- Acylation : React 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed ester condensation to form the quinoline backbone .
- Cyclization : Use AlCl₃ in 1,2-dichlorobenzene at 378 K to cyclize intermediates (e.g., chloroacetyl derivatives) into tetrahydroquinoline frameworks. This method achieved a 73% yield in related syntheses .
- Key Steps : Optimize reaction time, temperature, and catalyst loading to avoid side reactions like over-oxidation.
Q. What purification and characterization techniques are optimal for this compound?
- Methodological Answer :
- Purification : Recrystallization from ethanol or ethanol/hexane mixtures is effective for isolating crystalline products .
- Characterization :
- Spectroscopy : Use NMR to confirm substitution patterns and stereochemistry (e.g., cis/isoquinoline configurations) .
- Mass Spectrometry : GC-MS or high-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Confirm purity (>95%) and composition via CHN analysis .
Q. How does the reactivity of functional groups (e.g., carboxylic acid, methyl groups) influence derivatization?
- Methodological Answer :
- Carboxylic Acid : React with alcohols (e.g., ethanol) under acidic conditions to form esters for improved solubility .
- Methyl Groups : Participate in regioselective alkylation or halogenation reactions. For example, bromination at the 6-position is feasible under electrophilic conditions .
- Stability : Avoid strong bases to prevent decarboxylation; monitor pH during reactions .
Advanced Research Questions
Q. How can stereochemical ambiguities in NMR data be resolved for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., from methylene chloride/hexane) .
- NOE Experiments : Use 2D NMR (e.g., NOESY) to determine spatial proximity of protons in cis/trans isomers .
- Comparative Analysis : Cross-reference with known analogs (e.g., 2-oxo-tetrahydroquinoline derivatives) to assign signals .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 370 K; store at room temperature in sealed containers .
- pH Sensitivity :
- Acidic Conditions : Protonation of the quinoline nitrogen enhances solubility but may lead to ring-opening at extremes (pH <2) .
- Basic Conditions : Risk of ester hydrolysis or decarboxylation (pH >10); use buffered solutions for biological assays .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-6 for bromination due to electron-rich aromatic rings) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., dichlorobenzene vs. THF) .
- Docking Studies : Predict binding interactions if targeting biological receptors (e.g., antimicrobial assays) .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial tests) and controls (e.g., ciprofloxacin) .
- Metabolic Stability : Assess compound degradation in cell culture media via LC-MS to distinguish intrinsic activity from artifactual results .
- SAR Studies : Compare activity of analogs (e.g., 6-bromo or 4-chloro derivatives) to identify critical functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
